(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone oxime
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Description
(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone oxime is a useful research compound. Its molecular formula is C15H7Br2Cl2NO2 and its molecular weight is 463.93. The purity is usually 95%.
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Scientific Research Applications
Karthik et al. (2021) synthesized a similar compound, [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, using substitution reactions and characterized it using spectroscopic techniques and X-ray diffraction. They also analyzed the crystal structure, revealing inter and intra-molecular hydrogen bonds and other stabilizing interactions. The compound exhibited stability in a specific temperature range as revealed by thermal analysis (Karthik et al., 2021).
A novel series of derivatives, including (5-substituted-1-benzofuran-2-yl)(2,4-substituted phenyl)methanones, were synthesized and characterized by Kenchappa et al. (2016). This work highlighted the structural diversity and complexity of these compounds (Kenchappa et al., 2016).
Biological Activity and Applications
Another significant area of research is the investigation of the biological activity and potential applications of these compounds. Studies have explored their antimicrobial, antiproliferative, and other biologically relevant properties.
Mallesha and Mohana (2014) reported the synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives. Some of these compounds exhibited notable antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential applications in combating infections (Mallesha & Mohana, 2014).
Parekh et al. (2011) synthesized a series of benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanone derivatives and studied their antiproliferative activity. They also investigated the reversal of multidrug resistance in cancer cells, indicating the potential of these compounds in cancer therapy (Parekh et al., 2011).
Catalysis and Synthesis
The compounds are also explored for their roles in catalysis and synthesis of other complex molecules, showing their versatility in chemical reactions.
- Salari et al. (2017) demonstrated the use of DABCO as a catalyst for the diastereoselective synthesis of trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl) Methanone in an aqueous medium. This research contributed to the field of organic synthesis by providing a more efficient and environmentally friendly method for synthesizing complex molecules (Salari et al., 2017).
Properties
IUPAC Name |
(NE)-N-[(5,7-dibromo-1-benzofuran-2-yl)-(2,4-dichlorophenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Br2Cl2NO2/c16-8-3-7-4-13(22-15(7)11(17)5-8)14(20-21)10-2-1-9(18)6-12(10)19/h1-6,21H/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDXFOINODXMTL-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=NO)C2=CC3=CC(=CC(=C3O2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C(=N\O)/C2=CC3=CC(=CC(=C3O2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Br2Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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